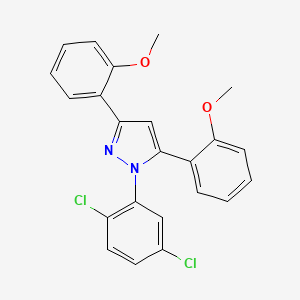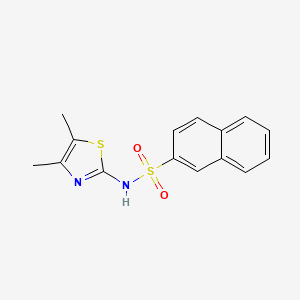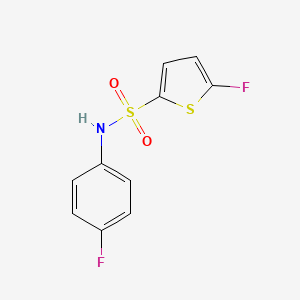![molecular formula C21H20F2N6O B10923190 N-(2,4-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923190.png)
N-(2,4-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(2,4-DIFLUOROPHENYL)-1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of N4-(2,4-DIFLUOROPHENYL)-1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step synthetic routesIndustrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N~4~-(2,4-DIFLUOROPHENYL)-1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, particularly at the difluorophenyl and pyrazolyl moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles
Scientific Research Applications
N~4~-(2,4-DIFLUOROPHENYL)-1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of N4-(2,4-DIFLUOROPHENYL)-1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
N~4~-(2,4-DIFLUOROPHENYL)-1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
2,4-Disubstituted thiazoles: These compounds also exhibit diverse biological activities and are used in various medicinal chemistry applications.
1,3,4-Thiadiazole derivatives: Known for their biological activities, these compounds share some structural similarities with the pyrazolo[3,4-b]pyridine core.
Triazole derivatives: These compounds are widely studied for their pharmacological potentials and share some functional group similarities. The uniqueness of N4-(2,4-DIFLUOROPHENYL)-1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C21H20F2N6O |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H20F2N6O/c1-10-18(12(3)28(4)26-10)17-9-14(19-11(2)27-29(5)20(19)24-17)21(30)25-16-7-6-13(22)8-15(16)23/h6-9H,1-5H3,(H,25,30) |
InChI Key |
WIKRDSFAPDVPKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10923107.png)

![4-(difluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B10923110.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10923114.png)


![3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10923135.png)
![methyl 1-[({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-1H-pyrazole-5-carboxylate](/img/structure/B10923141.png)
![6-cyclopropyl-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923142.png)
![1-benzyl-3-cyclopropyl-N-(cyclopropylmethyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923148.png)

![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-[(E)-(4-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10923161.png)
![(2E)-3-[4-(benzyloxy)phenyl]-1-(4-bromo-5-propylthiophen-2-yl)prop-2-en-1-one](/img/structure/B10923185.png)
